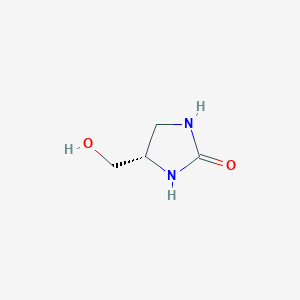

(4S)-4-(Hydroxymethyl)imidazolidin-2-one

Vue d'ensemble

Description

(4S)-4-(Hydroxymethyl)imidazolidin-2-one is a chemical compound that belongs to the class of imidazolidinones It is characterized by the presence of a hydroxymethyl group attached to the fourth carbon of the imidazolidinone ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-4-(Hydroxymethyl)imidazolidin-2-one can be achieved through several synthetic routes. One common method involves the reaction of an appropriate imidazolidinone precursor with formaldehyde under basic conditions. The reaction typically proceeds via nucleophilic addition of the imidazolidinone to formaldehyde, followed by cyclization to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

(4S)-4-(Hydroxymethyl)imidazolidin-2-one can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.

Reduction: The imidazolidinone ring can be reduced to form a corresponding amine.

Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids, aldehydes.

Reduction: Amines.

Substitution: Various substituted imidazolidinones.

Applications De Recherche Scientifique

Antiviral Activity

Recent studies have investigated derivatives of imidazolidinones for their antiviral properties. For instance, compounds similar to (4S)-4-(Hydroxymethyl)imidazolidin-2-one have been synthesized and evaluated for activity against viruses such as Coxsackie B4 and Feline herpes viruses. These studies suggest that modifications to the imidazolidinone structure can enhance antiviral efficacy, indicating potential pathways for drug development .

Antimycobacterial Properties

Another promising area of research involves the use of imidazolidinone derivatives in combating tuberculosis. A series of compounds derived from imidazolidinones demonstrated potent antitubercular activity in vitro. The effectiveness of these compounds was assessed using the Microplate Alamar Blue Assay, which provides a reliable method for evaluating antimicrobial activity .

Anticancer Research

In the quest for new anticancer agents, this compound has been explored as part of hybrid molecules that combine different pharmacophores. Research has shown that certain derivatives exhibit cytotoxic effects against various cancer cell lines, including those associated with colon and breast cancers . The structural versatility of imidazolidinones allows for the design of compounds that can target multiple pathways involved in tumor growth.

Case Study 1: Synthesis and Evaluation of PDE4 Inhibitors

A notable study focused on synthesizing potent phosphodiesterase 4 (PDE4) inhibitors using this compound as a chiral auxiliary. The synthesis involved multiple steps leading to high-yield products with significant inhibitory activity against PDE4, highlighting the compound's utility in developing anti-inflammatory drugs .

Case Study 2: Development of Antitubercular Agents

Another study synthesized a range of imidazolidinone derivatives to evaluate their antitubercular properties. The results indicated that specific structural modifications significantly enhanced their activity against Mycobacterium tuberculosis, suggesting that this compound could serve as a scaffold for developing new treatments for tuberculosis .

Table 1: Biological Activities of Imidazolidinone Derivatives

Mécanisme D'action

The mechanism of action of (4S)-4-(Hydroxymethyl)imidazolidin-2-one involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The hydroxymethyl group can form hydrogen bonds with target molecules, influencing their activity and function.

Comparaison Avec Des Composés Similaires

Similar Compounds

- (4S,5R)-1,3-dibenzyl-4,5-bis(hydroxymethyl)imidazolidin-2-one

- (4S,5S)-4,5-Epoxyoctane

- (4S,5S)-4,5-bis(hydroxymethyl)imidazolidin-2-one

Uniqueness

(4S)-4-(Hydroxymethyl)imidazolidin-2-one is unique due to its specific stereochemistry and the presence of a hydroxymethyl group. This structural feature allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound in scientific research and industrial applications.

Activité Biologique

(4S)-4-(Hydroxymethyl)imidazolidin-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications. This article will explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C₅H₈N₂O₂

CAS Number: 1817632-91-9

IUPAC Name: this compound

The compound features a hydroxymethyl group attached to an imidazolidinone ring, which is critical for its biological activity.

-

Enzyme Inhibition:

- This compound has been studied as an inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme involved in the conversion of inactive cortisone to active cortisol. Inhibition of this enzyme may lead to reduced cortisol levels, potentially alleviating conditions such as obesity and Type 2 diabetes .

- Protein Kinase C Modulation:

-

Antimicrobial Properties:

- Preliminary studies suggest that this compound may exhibit antimicrobial activity against various pathogens, although detailed mechanisms remain to be elucidated.

Case Study 1: Inhibition of 11β-HSD1

A study demonstrated that treatment with this compound led to a significant increase in insulin sensitivity in animal models. This effect was attributed to the compound's ability to inhibit 11β-HSD1, thereby reducing local cortisol levels in adipose tissue and improving metabolic profiles .

Case Study 2: PKC Modulation

In vitro experiments revealed that certain derivatives of this compound showed enhanced activity as PKC modulators. These findings suggest potential applications in cancer therapeutics, where PKC plays a pivotal role in cell proliferation and survival .

Table 1: Biological Activities of this compound

Propriétés

IUPAC Name |

(4S)-4-(hydroxymethyl)imidazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O2/c7-2-3-1-5-4(8)6-3/h3,7H,1-2H2,(H2,5,6,8)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDXWVZWFFCLGPU-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=O)N1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](NC(=O)N1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1817632-91-9 | |

| Record name | (4S)-4-(hydroxymethyl)imidazolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.